GlyT1 Inhibitory Potency: Org-24598 vs. ALX-5407 and Sarcosine in Direct Head-to-Head Assay
In the same scintillation proximity assay using JAR cells endogenously expressing GlyT1a, Org-24598 blocked [14C]glycine uptake with an IC50 of 6.9 ± 0.9 nM. Under identical conditions, ALX-5407 (NFPS) was 2.5-fold more potent (IC50 2.8 ± 0.6 nM), while sarcosine was approximately 5,400-fold less potent (IC50 37.5 ± 4.6 μM) [1]. This head-to-head dataset enables researchers to directly rank these tools by potency and select the appropriate inhibitor for their desired level of target engagement.
| Evidence Dimension | GlyT1 inhibitory potency (IC50) in [14C]glycine uptake assay |
|---|---|
| Target Compound Data | Org-24598: IC50 = 6.9 ± 0.9 nM |
| Comparator Or Baseline | ALX-5407 (NFPS): IC50 = 2.8 ± 0.6 nM; Sarcosine: IC50 = 37.5 ± 4.6 μM |
| Quantified Difference | Org-24598 is 2.5× less potent than ALX-5407; ~5,400× more potent than sarcosine |
| Conditions | JAR human choriocarcinoma cells endogenously expressing GlyT1a; [14C]glycine substrate; 96-well scintillating microplate format |
Why This Matters
Direct potency ranking in the same assay eliminates inter-laboratory variability, allowing researchers to select Org-24598 when moderate potency with full reversibility is preferred over ALX-5407's high potency but irreversible binding, or sarcosine's low potency requiring high concentrations.
- [1] Williams, J. B., et al. (2003). Development of a scintillation proximity assay for analysis of Na+/Cl−-dependent neurotransmitter transporter activity. Analytical Biochemistry, 321(1), 31–37. View Source
